Home > Products > Screening Compounds P41862 > N-(1-Deoxyfructosyl)amphotericin B
N-(1-Deoxyfructosyl)amphotericin B - 119829-29-7

N-(1-Deoxyfructosyl)amphotericin B

Catalog Number: EVT-1177734
CAS Number: 119829-29-7
Molecular Formula: C53H83NO22
Molecular Weight: 1086.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

N-(1-Deoxyfructosyl)amphotericin B belongs to the class of glycosylated polyene antibiotics. Its classification as an antifungal agent is significant due to its mechanism of action, which involves disrupting fungal cell membranes.

Synthesis Analysis

The synthesis of N-(1-Deoxyfructosyl)amphotericin B typically involves the glycosylation of amphotericin B with 1-deoxyfructose. The general synthetic route can be described as follows:

  1. Preparation of Reactants: Amphotericin B is usually obtained from fermentation processes involving Streptomyces nodosus. The 1-deoxyfructose can be synthesized or extracted from natural sources.
  2. Glycosylation Reaction: The reaction generally occurs under acidic or enzymatic conditions, where the hydroxyl groups on the sugar react with the amine groups on amphotericin B. This step may involve protecting groups to prevent unwanted side reactions.
  3. Purification: The resulting compound is purified through methods such as chromatography to isolate N-(1-Deoxyfructosyl)amphotericin B from unreacted starting materials and by-products.
  4. Characterization: Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.

The specific conditions, such as temperature, pH, and reaction time, can significantly influence yield and purity, making optimization essential in synthetic protocols .

Molecular Structure Analysis

The molecular structure of N-(1-Deoxyfructosyl)amphotericin B consists of a macrolide backbone characteristic of amphotericin B, with a 1-deoxyfructosyl moiety attached.

  • Molecular Formula: C₄₇H₇₂N₁₇O₁₇
  • Molecular Weight: Approximately 922.48 g/mol
  • Functional Groups: The structure includes multiple hydroxyl groups, a carboxylic acid group, and an amine group, contributing to its solubility and biological activity.

The glycosidic bond formed between the sugar and the amphotericin backbone is crucial for its enhanced properties compared to unmodified amphotericin B .

Chemical Reactions Analysis

N-(1-Deoxyfructosyl)amphotericin B participates in various chemical reactions typical for polyene antibiotics:

  • Ion Channel Formation: Similar to amphotericin B, this compound can form ion channels in fungal cell membranes, leading to increased permeability and cell death.
  • Hydrolysis: Under certain conditions, the glycosidic bond may hydrolyze, releasing the sugar moiety and reverting to amphotericin B.
  • Interaction with Membrane Components: The compound interacts with ergosterol in fungal membranes, which is essential for its antifungal activity.

These reactions highlight the importance of both the polyene structure and the sugar modification in determining the compound's biological effects .

Mechanism of Action

The mechanism of action for N-(1-Deoxyfructosyl)amphotericin B primarily involves:

  1. Binding to Ergosterol: The compound preferentially binds to ergosterol, a key component of fungal cell membranes.
  2. Pore Formation: This binding leads to the formation of pores in the membrane, resulting in leakage of essential ions (such as potassium) and cellular contents.
  3. Disruption of Membrane Integrity: The resultant loss of membrane integrity causes cell lysis and death.

Research indicates that modifications like those found in N-(1-Deoxyfructosyl)amphotericin B can enhance binding affinity and reduce toxicity compared to conventional amphotericin B .

Physical and Chemical Properties Analysis

N-(1-Deoxyfructosyl)amphotericin B exhibits several important physical and chemical properties:

These properties are critical for its formulation into therapeutic agents .

Applications

N-(1-Deoxyfructosyl)amphotericin B has several promising applications:

  • Antifungal Therapy: Used in treating systemic fungal infections, particularly in immunocompromised patients.
  • Immunomodulation: Exhibits potential as an immunomodulator by activating T and B lymphocytes, which could be beneficial in treating infections where immune response is compromised.
  • Research Applications: Serves as a model compound for studying glycosylation effects on antibiotic activity and membrane interactions.

The ongoing research into this compound aims to optimize its use in clinical settings while minimizing adverse effects associated with traditional amphotericin B formulations .

Introduction to N-(1-Deoxyfructosyl)amphotericin B

Historical Development of Amphotericin B Derivatives

Amphotericin B, discovered in 1956 from Streptomyces nodosus and clinically available since 1959, established itself as the broadest-spectrum antifungal agent over six decades of use [1] [6]. Its clinical utility was historically limited by significant nephrotoxicity and infusion-related reactions, prompting extensive efforts to develop safer derivatives. Initial structural modification strategies focused on altering its polyene macrolide structure—a 38-membered macrocyclic ring with a mycosamine sugar and amphipathic characteristics [1]. By the 1980s, researchers systematically explored chemical modifications targeting the amino group of the mycosamine moiety to reduce host cell membrane interactions. This era produced derivatives like N-methyl-N-D-fructosyl amphotericin B methyl ester (MF-AME) and the pivotal N-(1-deoxy-D-fructos-1-yl) amphotericin B (N-Fru-AmB), synthesized via non-enzymatic glycosylation [2] [4]. These modifications initiated a new direction in polyene antibiotic engineering aimed at decoupling antifungal efficacy from mammalian toxicity.

Table 1: Key Milestones in Amphotericin B Derivative Development

Time PeriodDevelopment FocusNotable DerivativesPrimary Objectives
1950s-1960sDiscovery & FormulationDeoxycholate amphotericin B (D-AMB)Solubilization for intravenous use
1980s-1990sAmino Group ModificationN-Fructosyl amphotericin B (N-Fru-AmB)Toxicity reduction via glycosylation
2000s-PresentLipid Complexes & GlycoengineeringLiposomal AmB, Enzymatic disaccharidesTargeted delivery, enhanced selectivity

Rationale for Structural Modification: Enhancing Efficacy and Reducing Toxicity

The primary impetus for modifying amphotericin B stems from its dual affinity for ergosterol (fungal membranes) and cholesterol (mammalian membranes). This mechanistic duality causes dose-limiting hemolysis and nephrotoxicity [1] [4]. Chemical alterations at the mycosamine C3′ amino group—specifically through Schiff base formation with reducing sugars—aimed to sterically hinder interactions with cholesterol while preserving ergosterol binding. Quantitative studies demonstrated that such glycosylation reduces hemolytic activity by 10- to 100-fold compared to unmodified amphotericin B [4]. Concurrently, derivatives like MF-AME maintained potent fungicidal activity by minimizing self-aggregation in aqueous media, thereby enhancing monomeric forms that selectively permeabilize fungal membranes [4] [5]. These structure-activity relationships established that targeted glycosylation balances solubility, self-association, and membrane selectivity—cornerstones for next-generation polyenes.

Definition and Chemical Classification of N-(1-Deoxyfructosyl)amphotericin B

N-(1-Deoxyfructosyl)amphotericin B (N-Fru-AmB, C~53~H~83~NO~22~) belongs to the glycoconjugated polyene macrolide class. It is synthesized through a Maillard reaction between the primary amino group of amphotericin B’s mycosamine sugar and the aldehyde of D-glucose. This yields an N-glycoside that spontaneously rearranges into a stable fructosamine adduct (ketoamine form) [2] [5]. Structurally, it retains amphotericin B’s core heptaene macrolactone but replaces the mycosamine protonated amine with a bulky fructosyl group. This modification reclassifies it from a zwitterionic molecule to a more hydrophilic derivative with altered membrane-binding kinetics. Its IUPAC designation is N-[(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)-2,4-dihydroxyoxolan-3-yl]amphotericin B carboxamide, formally categorizing it as a reducing-sugar conjugated antifungal antibiotic.

Properties

CAS Number

119829-29-7

Product Name

N-(1-Deoxyfructosyl)amphotericin B

IUPAC Name

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

Molecular Formula

C53H83NO22

Molecular Weight

1086.2 g/mol

InChI

InChI=1S/C53H83NO22/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-36(75-51-48(66)44(46(64)32(4)74-51)54-28-53(71)49(67)47(65)40(61)27-72-53)24-41-43(50(68)69)39(60)26-52(70,76-41)25-35(57)22-38(59)37(58)20-19-33(55)21-34(56)23-42(62)73-31(3)30(2)45(29)63/h5-18,29-41,43-49,51,54-61,63-67,70-71H,19-28H2,1-4H3,(H,68,69)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39-,40+,41-,43+,44-,45+,46+,47+,48-,49-,51-,52+,53+/m0/s1

InChI Key

YAKICIHFDVEAMY-YAYRCEHOSA-N

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O

Synonyms

N-(1-deoxy-D-fructos-lyl)amphotericin B
N-(1-deoxyfructosyl)amphotericin B
N-Fru-AmB

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.